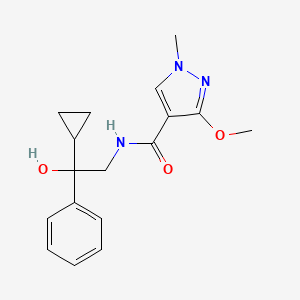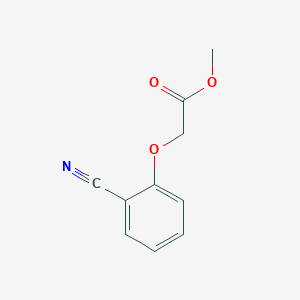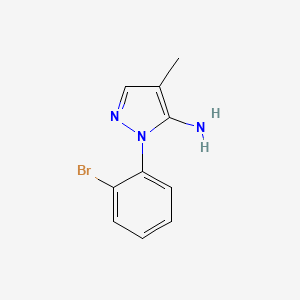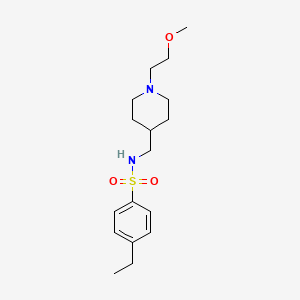![molecular formula C15H15N3S B2496391 (E)-[(4-methylanilino)-phenylmethylidene]thiourea CAS No. 122164-30-1](/img/structure/B2496391.png)
(E)-[(4-methylanilino)-phenylmethylidene]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-[(4-methylanilino)-phenylmethylidene]thiourea is a chemical compound belonging to the class of thioureas. It is an organic compound with the molecular formula C15H15N3S. The compound has shown significant potential in various scientific research applications, including cancer treatment, antifungal and antibacterial activity, and inhibition of enzymes.
Wissenschaftliche Forschungsanwendungen
General Applications of Thioureas in Scientific Research
Chemical Synthesis and Coordination Chemistry Thioureas and their derivatives are pivotal in chemical synthesis and coordination chemistry. They serve as ligands forming complexes with various metals, which are crucial for biological and medicinal applications. Coordination compounds of thioureas with metals such as copper, silver, and gold have shown enhanced activities in pharmaceutical chemistry. The coordination chemistry of thioureas is a field of study that combines the synthesis of novel thiourea derivatives with their potential as chemosensors, highlighting their role in detecting anions and cations in environmental and biological samples. This aspect underlines the versatility of thioureas in creating compounds with significant applications ranging from medicinal chemistry to environmental sensing (Khan et al., 2020).
Biological and Medicinal Research Thioureas exhibit notable biological and medicinal properties. They are involved in the development of drugs and therapeutic agents due to their biological activity. Research into thioureas has led to their application in various therapeutic areas, including cancer, malaria, and metabolic disorders. The structural features of thioureas, such as the presence of sulfur and nitrogen, contribute to their reactivity and functionality in biological systems, making them suitable for drug design and development. The exploration of thioureas in medicinal chemistry underscores their potential in creating novel therapeutic agents with specific biological activities (Saeed et al., 2014).
Environmental and Analytical Applications In environmental science, thioureas have been investigated for their role in leaching processes, particularly in the extraction of precious metals like gold from ores. The environmental implications of using thioureas as an alternative to traditional leaching agents, such as cyanide, have been a significant focus. Research on thioureas in gold leaching processes highlights the potential benefits and challenges associated with their use, emphasizing the need for efficient and environmentally friendly extraction methods. Thioureas' role in analytical chemistry, especially as chemosensors, is another area of significant interest. Their ability to detect various analytes in environmental and biological samples showcases the broad applicability of thioureas beyond traditional chemical synthesis (Li & Miller, 2006).
Eigenschaften
IUPAC Name |
(E)-[(4-methylanilino)-phenylmethylidene]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-7-9-13(10-8-11)17-14(18-15(16)19)12-5-3-2-4-6-12/h2-10H,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZRAOJYGQTUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC(=S)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N/C(=S)N)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[(4-methylanilino)-phenylmethylidene]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)
![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

